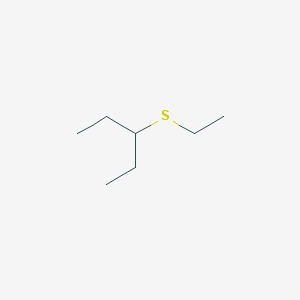
3-(Ethylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)pentane is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethylsulfanyl group attached to the third carbon of a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)pentane typically involves the reaction of pentane with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where ethylthiol reacts with 3-chloropentane under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)pentane involves its interaction with molecular targets through its sulfanyl group. This group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. The pathways involved may include the formation of sulfoxides and sulfones, which can further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)pentane
- 3-(Propylsulfanyl)pentane
- 3-(Butylsulfanyl)pentane
Comparison
3-(Ethylsulfanyl)pentane is unique due to its specific chain length and the presence of the ethylsulfanyl group. Compared to its analogs, it may exhibit different reactivity and biological activity due to the variations in the alkyl chain length and the electronic effects of the substituents.
Propiedades
Número CAS |
57093-89-7 |
|---|---|
Fórmula molecular |
C7H16S |
Peso molecular |
132.27 g/mol |
Nombre IUPAC |
3-ethylsulfanylpentane |
InChI |
InChI=1S/C7H16S/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
UUCWVZDECBNFOC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


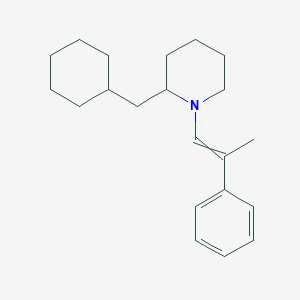
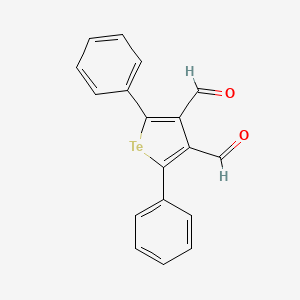

![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
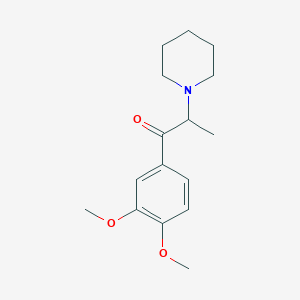
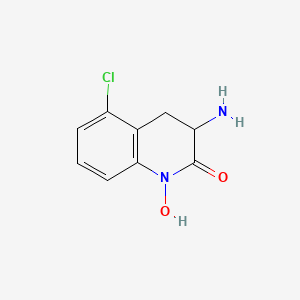
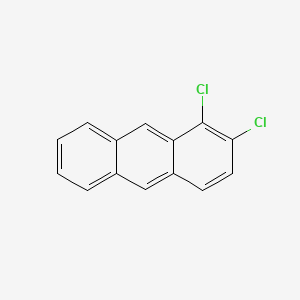
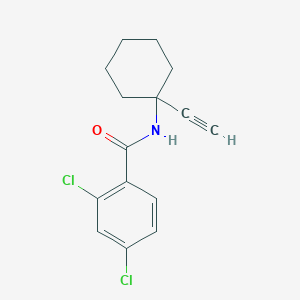
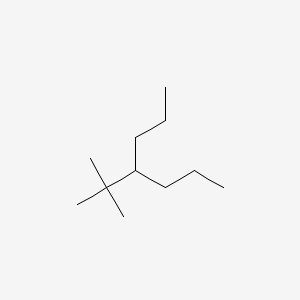
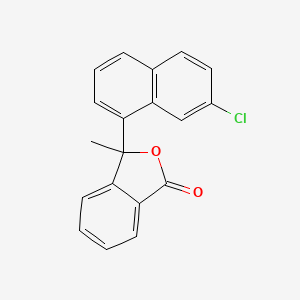
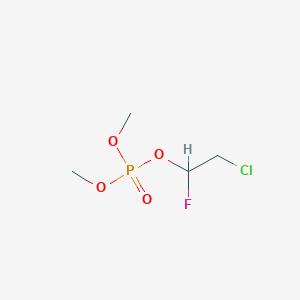
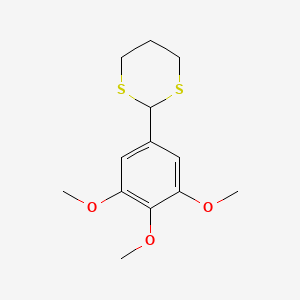
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

